ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE

Description

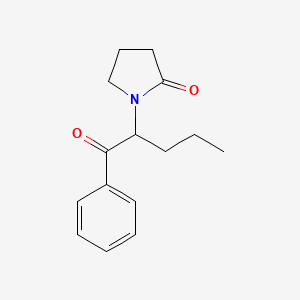

Structure

3D Structure

Properties

IUPAC Name |

1-(1-oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-7-13(16-11-6-10-14(16)17)15(18)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRCOJVUGGZXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858353 | |

| Record name | 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220881-04-8 | |

| Record name | 1-(1-Benzoylbutyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220881048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-BENZOYLBUTYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IZ0TT58UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Chemical Synthesis and Reference Standard Preparation of Alpha 2 Oxopyrrolidino Valerophenone

Strategies for de novo Synthesis of ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE

The de novo synthesis of α-(2-oxopyrrolidino)valerophenone, also known as 2-oxo-PVP, is not as widely documented as that of its parent compound, α-PVP. However, its synthesis logically follows from the established metabolic pathway, which involves the oxidation of the pyrrolidine (B122466) ring of α-PVP to form a lactam. researchgate.netresearchgate.net Therefore, a primary strategy for synthesizing a 2-oxo-PVP reference standard is the controlled oxidation of a synthesized batch of α-PVP.

The synthesis of the precursor, α-PVP, is well-established and typically follows a multi-step pathway. One of the most common methods involves the α-halogenation of valerophenone (B195941) (1-phenyl-1-pentanone). ljmu.ac.uknih.gov This is followed by a reaction with pyrrolidine to yield the final α-PVP base, which can be converted to a salt form, such as hydrochloride, for stability. nih.govnih.gov

A common synthetic route for the precursor α-PVP is detailed below:

Table 1: Common Synthetic Pathway for α-PVP Precursor| Step | Reaction | Reactants/Reagents | Product | Description |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation or Grignard Reaction | Valeronitrile and phenylmagnesium bromide, followed by acidic workup. nih.govresearchgate.net | Valerophenone (1-phenyl-1-pentanone) | This initial step creates the core ketone structure. |

| 2 | α-Bromination | Valerophenone, Bromine (Br2) ljmu.ac.uknih.gov | 2-bromo-1-phenylpentan-1-one | A halogen is introduced at the alpha position to the carbonyl group, creating a reactive intermediate. |

| 3 | Nucleophilic Substitution | 2-bromo-1-phenylpentan-1-one, Pyrrolidine ljmu.ac.uknih.gov | α-Pyrrolidinovalerophenone (α-PVP) | The pyrrolidine ring is introduced by displacing the bromine atom, yielding the final α-PVP molecule with a reported yield of 51%. nih.gov |

| 4 | Oxidation | α-PVP, Oxidizing Agent | α-(2-oxopyrrolidino)valerophenone (2-oxo-PVP) | This step mimics the metabolic process where the pyrrolidine ring is oxidized to a lactam, forming the target compound. researchgate.netresearchgate.net This is the key step to produce the 2-oxo metabolite from its parent drug. |

Another patented method involves reacting α-pyrrolidino-isovalerianic acid amide with a Grignard reagent, such as phenylmagnesium bromide, to form the ketone. google.com Following the successful synthesis of α-PVP, a controlled oxidation step would be employed to convert the pyrrolidine moiety into the 2-oxo-pyrrolidine ring, thus forming the final target compound, α-(2-oxopyrrolidino)valerophenone. researchgate.net The resulting compound is a key metabolite observed in toxicological analyses. nih.gov

Preparation of Isotopically Labeled Analogues for Advanced Research Applications (e.g., Deuterated Forms)

Isotopically labeled analogues of α-(2-oxopyrrolidino)valerophenone are indispensable for modern quantitative analytical methods, primarily serving as internal standards in mass spectrometry-based assays. nih.govoup.com Deuterated forms, where one or more hydrogen atoms are replaced by deuterium (B1214612), are commonly used. For instance, 2-oxo-PVP-d6 has been developed and utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification in biological samples like plasma. nih.govoup.com

The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the non-labeled target analyte and experiences similar ionization effects, but is differentiated by its higher mass. nih.gov This allows for precise correction of any analyte loss during sample preparation and instrumental analysis. The synthesis of these labeled compounds involves incorporating deuterium atoms at positions that are not susceptible to back-exchange under typical analytical conditions. General methods for deuterium labeling can involve H-D exchange reactions catalyzed by agents like palladium on carbon in the presence of deuterium oxide (D₂O). mdpi.com

For quantitative analysis, specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode. nih.gov

Table 2: Isotopically Labeled Analogues and Their Mass Spectrometry Parameters| Labeled Compound | Parent Compound | Application | SRM Transition (m/z) | Reference |

|---|---|---|---|---|

| 2-oxo-PVP-d6 | α-(2-oxopyrrolidino)valerophenone (2-oxo-PVP) | Internal Standard for LC-MS/MS | 252 → 91 | nih.govoup.com |

| α-PVP-d8 | α-Pyrrolidinovalerophenone (α-PVP) | Internal Standard for LC-MS/MS | 240 → 91 | nih.govoup.comcerilliant.com |

The availability of these deuterated standards, such as α-PVP-d8 HCl, from commercial suppliers facilitates their use in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.com

Analytical Techniques for Structural Elucidation and Purity Verification of Synthetic Standards

A suite of analytical techniques is employed to confirm the chemical structure and assess the purity of newly synthesized batches of α-(2-oxopyrrolidino)valerophenone and its precursors. These methods are essential for validating a reference standard before its use in quantitative studies.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for both identifying and quantifying 2-oxo-PVP. nih.govoup.com The method separates the compound from other matrix components chromatographically before detecting it with high sensitivity and specificity using a tandem mass spectrometer. nih.gov For structural confirmation, the fragmentation pattern of the precursor ion is analyzed. For 2-oxo-PVP (precursor ion m/z 246), a characteristic product ion at m/z 91 is monitored. nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) is another valuable tool, though some cathinone-related compounds can be prone to thermal decomposition during analysis. nih.govresearchgate.net It is often used for screening purposes in toxicological detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the definitive method for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of key functional groups, such as the ketone and the lactam ring. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) , typically coupled with a UV detector, is the standard method for determining the purity of the synthesized compound. Purity levels for reference standards are often required to be greater than 95%. lgcstandards.com

The combination of these techniques ensures that the prepared reference standard of α-(2-oxopyrrolidino)valerophenone is structurally correct and of sufficient purity for its intended application in sensitive and accurate analytical methods.

Table 3: Analytical Techniques for Characterization of α-(2-oxopyrrolidino)valerophenone| Technique | Primary Application | Key Information Provided | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification and Identification | Retention time, precursor/product ion masses (e.g., 246 → 91 for 2-oxo-PVP), high sensitivity. nih.gov | nih.govoup.comoup.com |

| GC-MS | Screening and Identification | Retention index and mass fragmentation pattern. | researchgate.netresearchgate.net |

| NMR Spectroscopy | Structural Elucidation | Definitive molecular structure, atom connectivity, and stereochemistry. | nih.govresearchgate.net |

| HPLC-UV | Purity Assessment | Percentage purity of the synthesized standard (e.g., >95%). lgcstandards.com | lgcstandards.com |

| X-ray Crystallography | Structural Elucidation | Precise three-dimensional molecular structure in solid state. nih.gov | nih.gov |

Metabolic Transformations and Pathways of Alpha Pyrrolidinovalerophenone Yielding Alpha 2 Oxopyrrolidino Valerophenone

Primary Metabolic Pathways Leading to 2″-Oxo-α-PVP Formation

The creation of ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE, a major metabolite of α-PVP, is a multi-step process centered on the structural modification of the pyrrolidine (B122466) ring. nih.govnih.gov This pathway is a predominant route in the metabolism of pyrrolidine-containing substances. researchgate.net

Pyrrolidine Ring Oxidation and Lactam Formation Mechanisms

The principal mechanism for the formation of the lactam metabolite involves the oxidation of the pyrrolidine ring of the α-PVP molecule. researchgate.net This process is initiated by the hydroxylation of the 2''-position of the pyrrolidine ring. nih.gov This initial oxidative step introduces a hydroxyl group (-OH) onto the carbon atom adjacent to the nitrogen within the ring. Following this hydroxylation, a subsequent oxidation event occurs, leading to the formation of a carbonyl group (C=O) at that same position. This transformation converts the pyrrolidine ring into a lactam, which is a cyclic amide. nih.gov The resulting compound, ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE (also referred to as α-PVP lactam), is one of the main targets for toxicological analysis in urine alongside another metabolite, β-hydroxy-α-PVP. nih.govresearchgate.net Studies using human liver microsomes have confirmed that the lactam compound is the major metabolite observed for α-PVP. nih.govnih.gov

Role of Dehydrogenation in Metabolite Production

Dehydrogenation plays a crucial role in the metabolic cascade that produces the lactam metabolite. nih.gov After the initial hydroxylation of the pyrrolidine ring at the 2''-position, the resulting intermediate undergoes dehydrogenation. researchgate.netnih.gov This step involves the removal of hydrogen atoms and is the key reaction that converts the hydroxylated intermediate into the corresponding ketone, forming the stable lactam ring structure. nih.gov This hydroxylation-dehydrogenation sequence is a recognized metabolic pathway for α-PVP in both human and rat models. researchgate.netnih.gov

Enzymatic Biotransformation Mechanisms

The metabolic conversion of α-PVP is not a spontaneous chemical event but is mediated by specific enzyme systems within the body. These biotransformations are categorized into different phases, with Phase I reactions being responsible for the initial modifications that produce ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE.

Contribution of Human Cytochrome P450 Isoenzymes (e.g., CYP2B6, CYP2C19, CYP2D6, CYP3A4)

The enzymatic powerhouse behind the Phase I metabolism of many foreign compounds, including α-PVP, is the cytochrome P450 (CYP) superfamily of enzymes, which are primarily found in the liver. nih.govyoutube.com Research investigating the involvement of specific human CYP isoenzymes in the metabolism of α-PVP has identified several key contributors. nih.gov Studies have shown that CYP2B6, CYP2C19, CYP2D6, and CYP3A4 are all capable of catalyzing the metabolic reactions of α-PVP, such as hydroxylation. nih.gov These enzymes are part of the CYP1, CYP2, and CYP3 families, which are known to be involved in the metabolism of a vast number of drugs and other xenobiotics. nih.gov

Interactive Table: Human Cytochrome P450 Isoenzymes in α-PVP Metabolism

| Enzyme Family | Specific Isoenzyme | Role in α-PVP Metabolism |

| CYP2 | CYP2B6 | Catalyzes metabolic reactions like hydroxylation. nih.gov |

| CYP2 | CYP2C19 | Catalyzes metabolic reactions like hydroxylation. nih.gov |

| CYP2 | CYP2D6 | Catalyzes metabolic reactions like hydroxylation. nih.gov |

| CYP3 | CYP3A4 | Catalyzes metabolic reactions like hydroxylation. nih.gov |

Characterization of Phase I Metabolic Reactions

Phase I metabolism encompasses reactions that introduce or unmask functional groups on a substrate molecule. youtube.com These reactions typically include oxidation, reduction, and hydrolysis. nih.govfiveable.meyoutube.com The formation of ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE from α-PVP is a classic example of a Phase I oxidative pathway. nih.govnih.gov These reactions are primarily catalyzed by the cytochrome P450 enzyme system. fiveable.meyoutube.com In vitro studies using human liver microsomes have successfully identified multiple Phase I metabolites of α-PVP, which are formed through processes like reduction, hydroxylation, and the opening of the pyrrolidine ring. nih.gov Among these, the formation of the lactam metabolite via oxidation of the pyrrolidine ring is a major Phase I biotransformation. nih.govnih.gov

Conjugation and Phase II Metabolism Involving ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE

Following Phase I reactions, the parent drug or its metabolites can undergo Phase II metabolism, also known as conjugation. fiveable.memedbullets.com These reactions involve attaching an endogenous polar molecule to the substrate, which significantly increases its water solubility and facilitates its excretion from the body. fiveable.meyoutube.com

Glucuronidation Pathways and Products

Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of metabolites with glucuronic acid, rendering them more water-soluble and facilitating their excretion from the body. While early studies in rats suggested the involvement of glucuronidation and/or sulfation in the metabolism of α-PVP, specific glucuronide conjugates were later identified in in vitro studies using human liver microsomes and cytosol. researchgate.netresearchgate.net

Research has successfully identified two distinct glucuronidated metabolites of α-PVP. researchgate.net These findings were significant as they were not reported in previous in vitro studies. The formation of these conjugates is a crucial step in the detoxification and elimination of the substance. One of the major Phase I metabolites, the β-keto reduced alcohol (OH-α-PVP), is known to be partly conjugated to its glucuronide. researchgate.net While the lactam metabolite, ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE, is a major product of Phase I metabolism, studies analyzing human urine have also identified other conjugated metabolites, though lactam ring-open products were not found. researchgate.netresearchgate.net

| Metabolite | Precursor (Phase I Metabolite) | Pathway | Significance | Source |

|---|---|---|---|---|

| OH-α-PVP-glucuronide | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol (OH-α-PVP) | Conjugation of the hydroxyl group of OH-α-PVP with glucuronic acid. | A significant Phase II metabolite facilitating excretion. researchgate.net | researchgate.net |

| α-PVP Glucuronide Conjugate 1 | α-PVP or its Phase I metabolite | Direct conjugation or conjugation following initial hydroxylation. | First identified in human liver microsome studies, confirming a Phase II pathway. researchgate.net | researchgate.net |

| α-PVP Glucuronide Conjugate 2 | α-PVP or its Phase I metabolite | Direct conjugation or conjugation following initial hydroxylation. | Further evidence of glucuronidation as a metabolic route for α-PVP. researchgate.net | researchgate.net |

Comparative Metabolism with Other Structurally Related Cathinones and Pyrrolidinophenones

The metabolic pathways of α-PVP, including the formation of its lactam derivative ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE, show both similarities and differences when compared to other synthetic cathinones, particularly those within the pyrrolidinophenone class.

Methylenedioxypyrovalerone (MDPV): Like α-PVP, the metabolism of MDPV involves the reduction of the β-ketone group and hydroxylation at the 2''-position of the pyrrolidine ring, which is then followed by dehydrogenation to the corresponding lactam. researchgate.net However, MDPV metabolism is more extensive, yielding ten Phase I metabolites compared to the six identified for α-PVP in the same in vitro study. researchgate.net Furthermore, MDPV undergoes demethylenation followed by O-methylation to form a catechol metabolite, which is its major metabolite. researchgate.net MDPV also forms a greater number of Phase II conjugates, with six glucuronidated and two sulfated metabolites detected. researchgate.net

α-Pyrrolidinohexiophenone (α-PHP) and 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP): The metabolism of α-PHP and 4F-α-PVP shares major transformation pathways with α-PVP. nih.govmdpi.com β-ketoreduction is a major metabolic step for both of these compounds, similar to α-PVP. nih.gov However, studies comparing the effects of α-PVP and α-PHP suggest a more rapid metabolism for α-PHP. biorxiv.org For 4F-α-PVP, the primary metabolic transformations were found to be the same as those for α-PHP, with similar relative intensities. nih.gov

Alpha-pyrrolidinoisohexanophenone (α-PHiP): As a structural isomer of α-PHP and an analog of α-PVP, α-PHiP also undergoes extensive metabolism. nih.gov Key metabolic routes include the reduction of the keto moiety and oxidation of the pyrrolidine ring. Notably, a glucuronide conjugate of the keto-reduced metabolite was identified as a dominant metabolite, highlighting the importance of this pathway, similar to what is observed with OH-α-PVP glucuronidation. researchgate.netnih.gov

Other Cathinones: Broader comparisons show that metabolic pathways can be significantly affected by small structural modifications, such as the position of a methyl group on the phenyl ring in methylmethcathinone isomers. dntb.gov.ua For many pyrrolidinophenone derivatives, β-ketoreduction and pyrrolidinyl hydroxylation followed by oxidation to a lactam are common and significant metabolic transformations. nih.gov

| Compound | Key Metabolic Pathways | Major Metabolite(s) | Glucuronidation | Source |

|---|---|---|---|---|

| α-PVP | β-ketoreduction; Pyrrolidine ring oxidation to lactam (ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE). researchgate.netresearchgate.net | OH-α-PVP, ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE. researchgate.netresearchgate.net | Yes, two glucuronide conjugates identified in vitro; OH-α-PVP glucuronide also formed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| MDPV | β-ketoreduction; Pyrrolidine ring oxidation to lactam; Demethylenation followed by O-methylation. researchgate.net | Catechol metabolite. researchgate.net | Yes, six glucuronide and two sulfate (B86663) conjugates identified. researchgate.net | researchgate.net |

| α-PHP | β-ketoreduction; Pyrrolidinyl oxidation; N-dealkylation. mdpi.com | Keto-reduced metabolite; Lactam metabolite. | Not explicitly detailed in provided sources but likely occurs. | mdpi.combiorxiv.org |

| 4F-α-PVP | β-ketoreduction; Pyrrolidinyl hydroxylation; Oxidation. nih.gov | Keto-reduced metabolite (4F-α-PVP hexanol). nih.gov | Not detected in the specific hepatocyte study. nih.gov | nih.gov |

| α-PHiP | β-ketoreduction; Pyrrolidine ring oxidation; Aliphatic hydroxylation. nih.gov | Keto-reduced metabolite; Metabolite from combined oxidation, hydroxylation, and keto reduction. nih.gov | Yes, glucuronide of the keto-reduced metabolite was a dominant product. nih.gov | nih.gov |

Advanced Analytical Techniques for Research Detection and Quantification of Alpha 2 Oxopyrrolidino Valerophenone

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and applicability to thermally labile compounds. ojp.gov It avoids the potential for thermal decomposition that can occur during gas chromatography. nih.gov

The validation of analytical methods is critical to ensure the reliability of research findings. For the analysis of alpha-(2-oxopyrrolidino)valerophenone and its metabolite, 2-oxo-PVP, in rat plasma, a comprehensive LC-MS/MS method has been validated. nih.govresearchgate.net The validation parameters demonstrate the method's robustness and suitability for quantitative analysis.

The intra-assay accuracy for this method ranged from 88.9% to 117.8% of the target concentration, while the inter-assay accuracy was between 98.7% and 110.7%. nih.govresearchgate.net Precision was also thoroughly evaluated, with intra-assay precision (relative standard deviation, RSD) ranging from 0.9% to 16.0% and inter-assay precision from 4.5% to 12.0%. nih.govresearchgate.net The efficiency of the sample preparation process was confirmed with extraction recoveries of at least 52% for the parent compound and 67% for its 2-oxo metabolite. nih.govresearchgate.net Stability assessments showed that the analytes were stable in plasma for up to 24 hours at room temperature and for at least 36 days when frozen. nih.govresearchgate.net Furthermore, processed extracts demonstrated stability for a minimum of 24 days at room temperature. nih.govresearchgate.net

Another study focusing on a broader range of synthetic cathinones in whole blood reported an accuracy of ±12% and imprecision of ≤19%. doi.org

Table 1: LC-MS/MS Method Validation Parameters for Alpha-(2-oxopyrrolidino)valerophenone and its Metabolite in Rat Plasma

| Validation Parameter | Result |

|---|---|

| Intra-Assay Accuracy | 88.9% - 117.8% nih.govresearchgate.net |

| Inter-Assay Accuracy | 98.7% - 110.7% nih.govresearchgate.net |

| Intra-Assay Precision (RSD) | 0.9% - 16.0% nih.govresearchgate.net |

| Inter-Assay Precision (RSD) | 4.5% - 12.0% nih.govresearchgate.net |

| Extraction Recovery | ≥ 52% (Parent), ≥ 67% (Metabolite) nih.govresearchgate.net |

| Ionization Recovery | ≥ 64% (Parent), ≥ 82% (Metabolite) nih.govresearchgate.net |

| Short-Term Stability (Plasma) | Stable for 24 hours at room temperature nih.govresearchgate.net |

| Long-Term Stability (Plasma) | Stable for 36 days frozen nih.govresearchgate.net |

| Post-Preparative Stability | Stable for 24 days at room temperature nih.govresearchgate.net |

Optimal chromatographic separation and mass spectrometric detection are key to achieving high sensitivity and specificity. A validated method for alpha-(2-oxopyrrolidino)valerophenone utilized a reversed-phase YMC ODS-AQ column (50 mm × 2 mm, 3 μm). nih.govresearchgate.net The mobile phase consisted of a gradient of 0.1% formic acid in water and acetonitrile, delivered at a flow rate of 0.2 mL/minute. nih.govnih.govresearchgate.net Under these conditions, the parent compound and its 2-oxo metabolite had retention times of 6.4 and 8.9 minutes, respectively. nih.govresearchgate.net

Detection was achieved using a tandem mass spectrometer operating in positive ion electrospray mode. nih.govresearchgate.net The analysis was performed in Selected Reaction Monitoring (SRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For oral fluid analysis, optimized mass spectrometer source parameters included a gas temperature of 350°C, a gas flow of 13 L/min, and a nebulizer pressure of 60 psi. oup.com

Table 2: Optimized LC-MS/MS Instrumental Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1100 nih.govnih.govresearchgate.net |

| Mass Spectrometer | Thermo Scientific TSQ Quantum Access MS/MS nih.govnih.govresearchgate.net |

| Analytical Column | YMC ODS-AQ, 50 mm × 2 mm, 3 μm nih.govresearchgate.net |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile nih.govnih.govresearchgate.net |

| Flow Rate | 0.2 mL/minute nih.govresearchgate.net |

| Ionization Mode | Positive Ion Electrospray (ESI+) nih.govresearchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.govresearchgate.net |

| SRM Transition (Parent) | m/z 232 → 91 nih.govresearchgate.net |

| SRM Transition (Metabolite) | m/z 246 → 91 nih.govresearchgate.net |

| SRM Transition (d8-Parent IS) | m/z 240 → 91 nih.govresearchgate.net |

| SRM Transition (d6-Metabolite IS) | m/z 252 → 91 nih.govresearchgate.net |

Gas Chromatography–Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of alpha-(2-oxopyrrolidino)valerophenone. However, a significant challenge with GC-MS analysis of synthetic cathinones is their potential for thermal degradation in the hot injector port, which can lead to the formation of decomposition products and complicate analysis. ojp.govmdpi.com Despite this, GC-MS methods have been successfully developed for screening and quantification, particularly when coupled with appropriate sample preparation and derivatization strategies. wiley.comnih.gov

Chemical derivatization is often employed prior to GC-MS analysis to improve the thermal stability, volatility, and chromatographic behavior of analytes. jfda-online.comresearchgate.net For alpha-(2-oxopyrrolidino)valerophenone and its metabolites, which can exhibit amphoteric properties, derivatization is essential for reliable GC-MS analysis. wiley.com

One effective strategy involves silylation. helsinki.fi A study found that using a mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and adding pyridine in a 1:1 ratio significantly enhanced the derivatization efficiency and precision for the analysis of the compound and its hydroxylated metabolite in urine. wiley.com Acetylation is another approach that has been used, which allowed for the detection of an additional metabolite, N,N-bis-dealkyl-PVP, in a urine sample. nih.gov These strategies mitigate undesirable interactions within the GC system and improve analytical performance. helsinki.fi

Sample Preparation Methodologies for Biological Matrices in Research (e.g., plasma, urine, blood, tissue homogenates)

Effective sample preparation is a critical step to isolate target analytes from complex biological matrices, remove interferences, and concentrate the sample. Several methodologies have been developed for alpha-(2-oxopyrrolidino)valerophenone across various sample types.

Liquid-Liquid Extraction (LLE): This is a common and effective technique. For plasma samples, an LLE procedure using a mixture of 1-chlorobutane and acetonitrile (4:1) at a basic pH has been successfully validated. nih.govnih.govresearchgate.net For urine samples, a combination of ethyl acetate and butyl chloride (3:1) has been shown to produce uniform extraction recovery for the parent compound and its metabolites. helsinki.fi

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction. A mixed-mode SPE method has been used to isolate synthetic cathinones from urine and blood, yielding recoveries of 65-98% and 50-73%, respectively. ojp.gov An automated SPE method for urine analysis demonstrated recoveries exceeding 88%. wiley.com Furthermore, highly selective molecularly imprinted polymer solid-phase extraction (MIP-SPE) has been shown to give high recoveries from both urine and whole blood samples. nih.gov

Electromembrane Extraction (EME): This miniaturized technique utilizes an electric field to extract charged analytes from biological samples. A 96-well plate EME method has been developed for the extraction of synthetic cathinones from whole blood, demonstrating high recoveries and low matrix effects. doi.org

Table 3: Sample Preparation Methodologies for Alpha-(2-oxopyrrolidino)valerophenone

| Technique | Biological Matrix | Key Parameters/Reagents | Reported Recovery |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Plasma | 1-chlorobutane:acetonitrile (4:1) nih.govnih.govresearchgate.net | ≥ 52% nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Urine | Ethyl acetate:butyl chloride (3:1) helsinki.fi | Not specified |

| Solid-Phase Extraction (SPE) | Urine, Blood | Mixed-mode sorbent ojp.gov | 65-98% (Urine), 50-73% (Blood) ojp.gov |

| Automated SPE | Urine | Not specified | > 88% wiley.com |

| MIP-SPE | Urine, Whole Blood | Molecularly imprinted polymer nih.gov | High, comparable to urine nih.gov |

| Electromembrane Extraction (EME) | Whole Blood | 2-Undecanone liquid membrane doi.org | 63-110% doi.org |

| Bar Adsorptive Microextraction | Oral Fluid | Not specified | 43.1-52.3% mdpi.com |

Application of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, providing the highest levels of accuracy and precision. lcms.cz This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. These isotopically labeled compounds serve as internal standards (IS).

Because the isotope-labeled internal standard has nearly identical chemical and physical properties to the native analyte, it can accurately account for variations in sample preparation, chromatographic retention, and ionization efficiency. lcms.cz The use of deuterated analogs, such as alpha-PVP-d8 and 2-oxo-PVP-d6, has been integral to the development of robust quantitative LC-MS/MS methods for alpha-(2-oxopyrrolidino)valerophenone and its metabolites in plasma. nih.govnih.govresearchgate.net By calculating the ratio of the response of the native analyte to its labeled internal standard, matrix effects can be minimized, leading to highly reliable quantification. lcms.cz

Computational and Theoretical Approaches in Research on Alpha 2 Oxopyrrolidino Valerophenone

In Silico Prediction of Metabolic Pathways and Products

The metabolic profile of α-PVP and its analogs has been extensively characterized using in silico software, which predicts potential biotransformations. researchgate.net These computational tools simulate the interaction of the parent compound with metabolic enzymes to forecast likely metabolites. For α-PVP, major predicted biotransformations include aliphatic hydroxylation, subsequent dehydrogenation to a lactam, and N-dealkylation. researchgate.net

Studies on related pyrovalerone cathinones demonstrate the utility of this approach. For instance, in an analysis of 4-methoxy-α-PVP, in silico software predicted eleven potential phase I metabolites. nih.gov The most dominant metabolite identified in subsequent human hepatocyte experiments, 4-hydroxy-α-PVP, was also the top-ranked metabolite predicted by the software. nih.gov Similarly, for 3F-α-PVP, multiple in silico prediction tools are used to assist in the analysis of metabolites via high-resolution mass spectrometry. scilit.com

Commonly predicted metabolic reactions for α-PVP and related synthetic cathinones include:

β-Ketone Reduction: The reduction of the ketone group is a prominent transformation predicted and observed for many synthetic cathinones. nih.govmdpi.com

Hydroxylation: This can occur on the pyrrolidine (B122466) ring, the alkyl side chain, or the phenyl ring. researchgate.netresearchgate.net Hydroxylation of the pyrrolidine ring is often a precursor to further oxidation. mdpi.com

Oxidation/Dehydrogenation: Following hydroxylation, particularly at the 2''-position of the pyrrolidine ring, dehydrogenation can occur, leading to the formation of a stable lactam metabolite. researchgate.netresearchgate.net This resulting compound, α-(2-oxopyrrolidino)valerophenone or PVP lactam, is a major and frequently detected metabolite. researchgate.netnih.govnih.govresearchgate.net

Ring Opening: The pyrrolidine ring can undergo opening, followed by oxidation to form a carboxylic acid. researchgate.netresearchgate.net

The table below compares metabolites predicted by in silico software for a related compound, 4-methoxy-α-PVP, with those identified experimentally in human hepatocyte samples, illustrating the predictive power and limitations of these computational models. nih.gov

| Predicted Metabolite (In Silico) | In Silico Score (%) | Corresponding Metabolite Identified (In Vitro) | Metabolic Reaction |

|---|---|---|---|

| P1 | 100 | M3 | O-demethylation |

| P2 | 50.9 | - | Aromatic Hydroxylation |

| P3 | 41.5 | - | C5' Hydroxylation |

| P7 | 29.2 | M10 | Aromatic Hydroxylation of P1 |

| P8 | 23.7 | M11 | C5' Hydroxylation of P1 |

| - | N/A | M4 | Pyrrolidine Ring Hydroxylation |

| - | N/A | M7 | Ketone Reduction |

Molecular Modeling and Docking Studies for Understanding Compound Stability and Interactions

Molecular modeling and docking are powerful computational techniques used to visualize the three-dimensional structure of a molecule and simulate its interaction with biological targets. derpharmachemica.com These methods are crucial for understanding the stability of α-PVP and the molecular basis for its potent pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgresearchgate.net

Studies employ methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, which helps in analyzing its stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, further explaining the molecule's stability. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps are generated to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with biological receptors. researchgate.net

Molecular docking simulations place the α-PVP molecule into the binding site of target proteins, such as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), to predict the preferred binding orientation and affinity. derpharmachemica.comresearchgate.net These simulations have confirmed that α-PVP is a potent inhibitor at both DAT and NET, with negligible effects on the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov The affinity is quantified by metrics like the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The pyrrolidine ring in α-PVP is thought to increase its lipophilicity, enhancing its ability to cross the blood-brain barrier compared to other cathinones. nih.gov

The table below summarizes the monoamine transporter inhibition potencies for α-PVP and related pyrovalerone cathinones, data often corroborated by molecular docking studies. nih.govresearchgate.net

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

|---|---|---|---|

| α-PPP (alpha-pyrrolidinopropiophenone) | 0.64 | 0.29 | >100 |

| α-PVP (alpha-pyrrolidinovalerophenone) | 0.051 | 0.026 | >100 |

| α-PHP (alpha-pyrrolidinohexanophenone) | 0.020 | 0.030 | >100 |

Cheminformatics and Data Mining for Structure-Metabolism Relationship Analysis within the Metabolite Class

Cheminformatics and data mining involve using computational tools to analyze large datasets of chemical information to identify patterns and relationships. scilit.comfigshare.com In the context of α-PVP and its analogs, these approaches are used to establish structure-activity relationships (SAR) and structure-metabolism relationships. nih.gov SAR studies aim to define how modifications to the chemical structure influence biological activity. nih.govacs.org

For synthetic cathinones, SAR studies have revealed key structural determinants for their activity. The class of pyrovalerone analogues, including α-PVP, is recognized as a promising class of monoamine uptake inhibitors. nih.gov Research has shown that the length of the α-carbon side chain is a critical factor for potency and cytotoxicity. researchgate.netub.edu

Key findings from SAR studies on pyrovalerone cathinones include:

α-Alkyl Chain Length: Elongating the alkyl side chain from a methyl group (as in α-PPP) to a propyl group (as in α-PVP) significantly enhances the potency of dopamine and norepinephrine transporter inhibition. nih.govresearchgate.netub.edu

Pyrrolidine Ring: The presence of the pyrrolidine ring is a key feature of pyrovalerone-type cathinones. nih.gov Substituting this ring with other amine groups can drastically alter activity and cytotoxicity. acs.org

Aromatic Ring Substitutions: Adding substituents to the phenyl ring can shift the selectivity of the compound. For example, adding a 4-methyl or a 3,4-methylenedioxy group tends to increase a compound's potency at the serotonin transporter (SERT), an effect not seen with the unsubstituted α-PVP. acs.org

These relationships are often explored through Quantitative Structure-Activity Relationship (QSAR) modeling, a cheminformatics technique that correlates chemical structures with biological activity using statistical methods. nih.gov By mining data from various cathinone (B1664624) analogs, researchers can build predictive models that help anticipate the metabolic fate and pharmacological profile of newly emerging substances. scilit.com

The following table summarizes the key structure-activity relationships for pyrovalerone-type synthetic cathinones.

| Structural Modification | Effect on Activity/Metabolism | Example Compound(s) |

|---|---|---|

| Elongation of α-alkyl chain | Increases DAT and NET inhibition potency. researchgate.netub.edu | α-PVP, α-PHP |

| Presence of pyrrolidine ring | Confers high potency as a DAT/NET inhibitor and increases blood-brain barrier permeability. nih.govnih.gov | α-PVP, MDPV |

| 4-Methyl substitution on phenyl ring | Increases SERT inhibition potency compared to unsubstituted analogs. acs.org | Pyrovalerone (4-Me-α-PVP) |

| 3,4-Methylenedioxy on phenyl ring | Significantly increases SERT inhibition potency. acs.org | MDPV |

Future Directions in Academic Research on Alpha 2 Oxopyrrolidino Valerophenone

Elucidation of Minor Metabolic Pathways and Their Biological Relevance

While the major metabolic transformations of α-PVP are relatively well-documented, the minor metabolic pathways remain a significant area for future investigation. The primary routes of metabolism include β-ketone reduction, hydroxylation of the pyrrolidine (B122466) ring, and subsequent oxidation to a lactam metabolite (2-oxo-PVP). researchgate.netscientists.uz However, other, less prominent pathways have been identified, such as the opening of the pyrrolidine ring to form a carboxylic acid and the degradation of the pyrrolidine ring to a primary amine. researchgate.netscientists.uz

The biological relevance of these minor metabolites is largely unknown and presents a critical knowledge gap. nih.gov Future research is needed to determine whether these minor metabolites possess any pharmacological or toxicological activity. Understanding the complete metabolic profile is crucial, as even metabolites formed in small quantities could have significant biological effects or serve as more persistent biomarkers for documenting exposure. Studies have successfully identified a range of metabolites in various models, but the biological impact of many of these transformation products has not been explored. researchgate.netnih.gov

Table 1: Known Metabolic Pathways of α-PVP

| Pathway Type | Description of Transformation | Key Metabolites Formed | Source |

|---|---|---|---|

| Major | Reduction of the β-ketone group | β-hydroxy α-PVP | nih.gov |

| Major | Oxidation of the pyrrolidine ring | 2-oxo-PVP (α-PVP lactam) | nih.govnih.gov |

| Major | Hydroxylation of the pyrrolidine ring | Hydroxy-pyrrolidinyl-α-PVP | researchgate.net |

| Minor | Opening of the pyrrolidine ring | α-PVP carboxylic acid | researchgate.net |

| Minor | N-Dealkylation of the pyrrolidine ring | Nor-α-PVP (primary amine) | researchgate.net |

| Minor | Hydroxylation of the phenyl group | 4-hydroxy-α-PVP | researchgate.net |

Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity

The continuous need to detect ever-smaller quantities of substances in complex biological matrices drives the development of new analytical methods. For α-PVP, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard, with validated methods capable of quantifying the parent compound and its primary 2-oxo-PVP metabolite in plasma. nih.gov A significant achievement has been the development of an LC-MS/MS method with a lower limit of quantitation (LLOQ) of 0.25 ng/mL, a substantial improvement in sensitivity over previous reports. nih.gov

Future research will likely focus on further enhancing both sensitivity and specificity. nih.gov This includes the exploration of:

Advanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe), originally developed for pesticide analysis, are being adapted for forensic toxicology to improve extraction efficiency from various sample types, including tissues. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instrumentation allows for more confident identification of metabolites without the need for reference standards, which is particularly valuable for identifying novel or minor metabolites. nih.gov

Biosensors: The development of diagnostic biosensors offers the potential for rapid, on-site screening of biological samples, such as urine, which could significantly expedite preliminary investigations. researchgate.net

These advancements aim to create more robust, reliable, and faster analytical procedures suitable for both clinical and forensic applications. wikipedia.orgresearchgate.net

Table 2: Comparison of Analytical Method Sensitivities for α-PVP Detection

| Analytical Technique | Matrix | Lower Limit of Quantitation (LLOQ) | Source |

|---|---|---|---|

| LC-MS/MS | Plasma | 0.25 ng/mL | nih.gov |

| GC-MS | Blood | Noted as higher than 0.25 ng/mL in comparative literature | nih.govwikipedia.org |

| LC-MS | Blood/Urine | Noted as higher than 0.25 ng/mL in comparative literature | nih.gov |

Advanced In Vitro and In Vivo Model Refinements for Comprehensive Metabolic and Pharmacokinetic Characterization

The characterization of a compound's metabolic and pharmacokinetic profile relies heavily on the models used for investigation. nih.gov Traditional in vitro models, such as human liver microsomes (HLMs), have been instrumental but have limitations; for instance, they may not fully capture all metabolic pathways, such as the prominent ketoreduction seen in vivo. mdpi.com

Future research is moving towards more sophisticated models that better replicate human physiology:

Hepatocyte Incubations: Using pooled human hepatocytes provides a more complete enzymatic environment than microsomes, allowing for the identification of a broader range of phase I and phase II metabolites. nih.govmdpi.com Studies using hepatocytes have successfully identified additional metabolites of related compounds not seen in microsomal studies. nih.gov

Zebrafish (Danio rerio) Model: The zebrafish has emerged as a powerful in vivo model for studying drug metabolism. researchgate.net Its mammalian-like metabolic enzymes make it a valuable tool for identifying human-relevant metabolites and for toxicological screening. researchgate.net Research using zebrafish has successfully identified several phase I metabolites of α-PVP, demonstrating its utility as a comprehensive screening model. researchgate.net

These advanced models are crucial for building a complete picture of how α-PVP is absorbed, distributed, metabolized, and eliminated, providing data that is more translatable to human systems. nih.gov

Table 3: Comparison of Models for α-PVP Metabolic Studies

| Model Type | Key Features & Advantages | Identified α-PVP Metabolic Pathways | Source |

|---|---|---|---|

| Human Liver Microsomes (HLM) | Contains phase I enzymes (e.g., CYPs). Good for initial screening. | Hydroxylation, Lactam formation. | nih.govmdpi.com |

| Human Hepatocytes | Contains both phase I and phase II enzymes. More metabolically complete than HLMs. | Provides a broader profile of hydroxylated and other metabolites. | nih.govmdpi.com |

| Zebrafish (Danio rerio) | Whole-organism in vivo model. Allows for toxicity and metabolism screening. Mammalian-like enzymes. | N-dealkylation, hydroxylation, β-keto reduction, oxidation to 2-oxo-pyrrolidine. | researchgate.net |

| Rat Model | Whole-organism in vivo model for pharmacokinetic studies. | Hydroxylation, dehydrogenation, lactam formation, ring opening, glucuronidation/sulfation. | researchgate.netnih.gov |

Interdisciplinary Research Integrating Omics Technologies for Deeper Metabolic Understanding

The future of understanding the biological impact of compounds like α-PVP lies in an interdisciplinary approach that integrates "omics" technologies. researchgate.net These technologies provide a system-wide view of molecular changes, moving beyond the study of a single compound or pathway. nih.gov

Proteomics: This field involves the large-scale study of proteins. nih.gov In the context of α-PVP, proteomics could be used to identify changes in protein expression in cells or tissues following exposure. mdpi.com This could reveal the specific cellular machinery, signaling pathways, or protein biomarkers affected by the compound, offering insights into its mechanism of action. nih.gov The identification of specific protein biomarkers could lead to improved diagnostics. mdpi.com

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a biological system. researchgate.net Applying metabolomics to α-PVP research would provide a detailed snapshot of the global metabolic perturbations caused by the compound, far beyond its direct metabolites. researchgate.net This can help identify unexpected biochemical pathway alterations and provide a more holistic view of the compound's effects.

Integrating these omics datasets—a multi-omics approach—offers a powerful strategy to build a comprehensive model of the compound's biological interactions, from gene to protein to metabolite, ultimately leading to a much deeper and more nuanced scientific understanding. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α-(2-oxopyrrolidino)valerophenone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Microwave-assisted synthesis (e.g., as applied to cobaltoceniumylamido compounds) can enhance reaction efficiency and reduce side products. Key parameters include temperature control (80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst optimization. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, as validated for valerophenone derivatives . Reaction monitoring via thin-layer chromatography (TLC) and intermediate characterization by NMR or LC-MS ensures reproducibility. Adjusting stoichiometric ratios of pyrrolidine precursors and valerophenone intermediates can improve yields .

Q. Which analytical techniques are most effective for characterizing α-(2-oxopyrrolidino)valerophenone and its intermediates?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (4.6 mm × 25 cm, 5 µm packing) and UV detection at 254 nm resolves structural analogs (e.g., valerophenone vs. 4-isobutylacetophenone) with retention time differences ≥2.5 minutes . Mass spectrometry (ESI-MS) in positive ion mode identifies molecular ions (e.g., m/z 275 for the parent compound) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly the 2-oxopyrrolidine moiety (δ 2.5–3.5 ppm for pyrrolidine protons) .

Q. How can researchers ensure the stability of α-(2-oxopyrrolidino)valerophenone during storage and experimentation?

- Methodology : Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation. Use stabilizing agents (e.g., ascorbic acid at 0.1% w/v) in aqueous buffers. Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across studies on α-(2-oxopyrrolidino)valerophenone?

- Methodology : Apply the PICO framework to standardize variables:

- Population : Specify model organisms (e.g., Sprague-Dawley rats vs. human hepatocytes).

- Intervention : Control dose ranges (e.g., 1–10 mg/kg) and administration routes (oral vs. intravenous).

- Comparison : Use internal standards (e.g., fluvoxamine) for LC-MS quantification to normalize inter-study variability .

- Outcome : Conduct meta-analysis using beta-diversity metrics (e.g., Bray-Curtis dissimilarity) to assess data heterogeneity and identify confounding factors .

Q. What in vitro models are suitable for studying the neuropharmacological mechanisms of α-(2-oxopyrrolidino)valerophenone?

- Methodology : Primary neuronal cultures (rat cortical neurons) exposed to 1–100 µM of the compound can assess dopamine reuptake inhibition via radiolabeled [³H]-dopamine assays. For mechanistic studies, use siRNA knockdown of sigma-1 receptors or calcium imaging to evaluate intracellular signaling pathways. Cross-validate findings with in silico docking simulations (AutoDock Vina) targeting monoamine transporters .

Q. How can machine learning predict the metabolic pathways of α-(2-oxopyrrolidino)valerophenone?

- Methodology : Train random forest or neural network models on metabolic datasets of structurally related cathinones (e.g., α-PVP). Input features include molecular descriptors (LogP, topological polar surface area) and cytochrome P450 isoform affinities. Validate predictions using in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS to identify phase I/II metabolites .

Q. What strategies mitigate toxicity risks in preclinical studies of α-(2-oxopyrrolidino)valerophenone?

- Methodology : Conduct acute toxicity screens (OECD Guideline 423) with escalating doses in rodents, monitoring for hyperthermia and seizures. For chronic toxicity, perform histopathological analysis of hepatic and renal tissues after 28-day exposure. Compare results to class-based toxicological profiles of pyrovalerone derivatives (e.g., hepatotoxicity linked to fluorinated analogs) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesizing α-(2-oxopyrrolidino)valerophenone?

- Methodology : Implement quality control (QC) protocols:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.

- Statistical Process Control (SPC) : Track impurity profiles (e.g., ≤0.2% unknown impurities) across batches using ANOVA and Shewhart charts .

Q. What statistical methods are robust for analyzing dose-response relationships in α-(2-oxopyrrolidino)valerophenone studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.